Solvent Yellow 93

Description

Properties

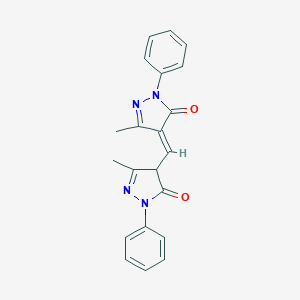

IUPAC Name |

(4E)-5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c1-14-18(20(26)24(22-14)16-9-5-3-6-10-16)13-19-15(2)23-25(21(19)27)17-11-7-4-8-12-17/h3-13,18H,1-2H3/b19-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAPQRFSPBUJAU-CPNJWEJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1C=C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=O)C1/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4702-90-3 | |

| Record name | C.I. Solvent Yellow 93 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004702903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Pyrazol-3-one, 4-[(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-[(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Solvent Yellow 93 (CAS 4702-90-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Solvent Yellow 93, a pyrazolone-based azomethine dye. The information is curated to be a valuable resource for professionals in research and development, offering detailed data on its chemical and physical properties, synthesis, analytical methods, and toxicological profile.

Core Chemical and Physical Properties

Solvent Yellow 93 is a greenish-yellow powder primarily used as a colorant in the plastics and textile industries.[1][2] Its chemical structure and properties make it suitable for applications requiring high thermal stability and solubility in organic solvents.[3]

Table 1: Chemical Identification of Solvent Yellow 93

| Identifier | Value |

| CAS Number | 4702-90-3[4] |

| Molecular Formula | C₂₁H₁₈N₄O₂[1] |

| Molecular Weight | 358.39 g/mol |

| IUPAC Name | (4E)-5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one |

| Synonyms | C.I. 48160, Transparent Yellow 3G, Macrolex Yellow 3G |

| Chemical Class | Pyrazolone (B3327878), Azomethine Dye |

Table 2: Physical and Chemical Properties of Solvent Yellow 93

| Property | Value |

| Physical State | Greenish-yellow powder |

| Melting Point | 180-181°C |

| Boiling Point | 556.2°C at 760 mmHg |

| Density | 1.27 - 1.32 g/cm³ |

| Thermal Stability | >300°C in polystyrene |

| Light Fastness (in PS) | 5-6 (on an 8-point scale) |

| Water Solubility | Insoluble |

Table 3: Solubility of Solvent Yellow 93 in Organic Solvents at 20°C

| Solvent | Solubility (g/L) |

| Dichloromethane | 190 |

| Toluene | 25 |

| Acetone | 8 |

| Butyl Acetate | 10 |

| Ethanol | 1 |

Synthesis and Manufacturing

The synthesis of Solvent Yellow 93 is typically achieved through a diazotization and coupling reaction, a common method for producing azo and azomethine dyes. This process involves the conversion of a primary aromatic amine into a diazonium salt, which then reacts with a coupling component.

Experimental Protocol: General Synthesis of Pyrazolone-based Azo Dyes

This protocol is a generalized procedure based on the synthesis of similar pyrazolone azo dyes and can be adapted for the synthesis of Solvent Yellow 93.

1. Diazotization of the Aromatic Amine:

- An aromatic amine (e.g., an aniline (B41778) derivative) is dissolved in an acidic solution (e.g., hydrochloric acid in water).

- The solution is cooled to 0-5°C in an ice bath.

- A solution of sodium nitrite (B80452) in water is added dropwise while maintaining the low temperature to form the diazonium salt.

2. Preparation of the Coupling Component:

- A pyrazolone derivative (the coupling component) is dissolved in a suitable solvent, often in an alkaline solution to facilitate the coupling reaction.

3. Coupling Reaction:

- The freshly prepared diazonium salt solution is slowly added to the solution of the coupling component, with continuous stirring and temperature control.

- The coupling reaction leads to the formation of the azomethine dye, which often precipitates out of the solution.

4. Isolation and Purification:

- The precipitated dye is collected by filtration.

- The crude product is washed with water to remove any unreacted salts and acids.

- Further purification can be achieved by recrystallization from a suitable organic solvent to obtain the final product with high purity.

A[label="Aromatic Amine"];

B[label="Diazotization\n(NaNO2, HCl, 0-5°C)"];

C [label="Diazonium Salt"];

D [label="Pyrazolone Derivative\n(Coupling Component)"];

E [label="Coupling Reaction"];

F [label="Crude Solvent Yellow 93"];

G [label="Filtration and Washing"];

H [label="Purified Solvent Yellow 93"];

A -> B[arrowhead=vee, color="#4285F4"];

B -> C [arrowhead=vee, color="#4285F4"];

D -> E [arrowhead=vee, color="#EA4335"];

C -> E [arrowhead=vee, color="#4285F4"];

E -> F [arrowhead=vee, color="#34A853"];

F -> G [arrowhead=vee, color="#FBBC05"];

G -> H [arrowhead=vee, color="#34A853"];

}

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a suitable method for the determination and quantification of Solvent Yellow 93. The following protocol is based on established methods for the analysis of similar solvent dyes.

Experimental Protocol: Quantification of Solvent Yellow 93 by HPLC

1. Instrumentation:

- HPLC system with a UV/Vis detector.

- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase and Elution:

- An isocratic mobile phase consisting of a mixture of methanol (B129727) and water (e.g., 90:10 v/v) can be effective.

- The flow rate is typically set at 1.0 mL/min.

3. Sample Preparation:

- A standard stock solution of Solvent Yellow 93 is prepared in a suitable solvent like methanol.

- Working standards are prepared by serial dilution of the stock solution.

- Samples containing Solvent Yellow 93 are dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

4. Detection and Quantification:

- The UV/Vis detector is set to a wavelength where Solvent Yellow 93 exhibits maximum absorbance.

- A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions.

- The concentration of Solvent Yellow 93 in the samples is determined from the calibration curve.

A[label="Sample Preparation\n(Dissolution and Filtration)"];

B[label="HPLC Injection"];

C [label="Separation on C18 Column"];

D [label="UV/Vis Detection"];

E [label="Data Acquisition\n(Chromatogram)"];

F [label="Peak Integration and Quantification"];

G [label="Concentration Determination"];

A -> B[arrowhead=vee, color="#4285F4"];

B -> C [arrowhead=vee, color="#EA4335"];

C -> D [arrowhead=vee, color="#FBBC05"];

D -> E [arrowhead=vee, color="#34A853"];

E -> F [arrowhead=vee, color="#4285F4"];

F -> G [arrowhead=vee, color="#EA4335"];

}

Toxicological Profile

The toxicological data for Solvent Yellow 93 indicates potential hazards. It is reported to be harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract. Some safety data sheets also suggest a potential for reproductive toxicity. However, other sources classify it as not a hazardous substance. As with many azo dyes, there are concerns about their potential for mutagenicity and carcinogenicity.

Table 4: Summary of Toxicological Data for Solvent Yellow 93

| Endpoint | Observation |

| Acute Oral Toxicity | Harmful if swallowed, may cause gastrointestinal irritation. |

| Skin Irritation | May cause skin irritation in sensitive individuals. |

| Eye Irritation | May cause eye irritation and inflammation. |

| Inhalation Toxicity | May cause irritation of the respiratory tract. |

| Mutagenicity | Mutagenicity data has been reported. |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA. |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of Solvent Yellow 93 on a cell line in vitro.

1. Cell Culture and Seeding:

- A suitable cell line (e.g., human liver cells) is cultured in appropriate media.

- Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

2. Compound Exposure:

- Solvent Yellow 93 is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

- Serial dilutions of the stock solution are made in the cell culture medium.

- The culture medium in the wells is replaced with the medium containing different concentrations of Solvent Yellow 93. Control wells with vehicle only are included.

- The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

- After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

- The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

- A solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.

4. Data Analysis:

- The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

- Cell viability is expressed as a percentage of the control.

- The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

A[label="Cell Seeding in 96-well Plate"];

B[label="Treatment with Solvent Yellow 93\n(Various Concentrations)"];

C [label="Incubation (24-72h)"];

D [label="Addition of MTT Reagent"];

E [label="Incubation (2-4h)"];

F [label="Solubilization of Formazan"];

G [label="Absorbance Measurement\n(~570 nm)"];

H [label="Calculation of Cell Viability and IC50"];

A -> B[arrowhead=vee, color="#4285F4"];

B -> C [arrowhead=vee, color="#EA4335"];

C -> D [arrowhead=vee, color="#FBBC05"];

D -> E [arrowhead=vee, color="#34A853"];

E -> F [arrowhead=vee, color="#4285F4"];

F -> G [arrowhead=vee, color="#EA4335"];

G -> H [arrowhead=vee, color="#FBBC05"];

}

Biological Signaling and Mechanism of Action

As an industrial dye, Solvent Yellow 93 is not designed for pharmacological activity, and there is no specific biological signaling pathway reported in the scientific literature for this compound. Its "mechanism of action" as a dye is based on its chemical structure, which allows it to absorb light in the visible spectrum and re-emit it, producing its characteristic yellow color.

For drug development professionals, the primary consideration regarding its biological effects would be its potential off-target toxicity. The toxicological data suggests that at a cellular level, it may interfere with basic cellular processes, leading to cytotoxicity. The reported potential for reproductive toxicity warrants further investigation into its effects on developmental pathways if exposure is a concern.

Applications

The primary applications of Solvent Yellow 93 are in the coloring of various plastics and fibers due to its excellent heat resistance and solubility in organic matrices.

-

Plastics: It is widely used to color plastics such as polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET).

-

Fibers: It is used for the protoplasmic coloring of polyester (B1180765) fibers and in the manufacturing of polyester masterbatches.

-

Other Uses: It may also be used in the formulation of some inks and coatings.

Conclusion

Solvent Yellow 93 is a well-characterized industrial dye with specific applications in the materials science field. For researchers and professionals in drug development, it is important to be aware of its chemical properties and toxicological profile, particularly if there is a potential for human exposure. The lack of data on specific biological signaling pathways underscores its intended use as a colorant rather than a bioactive compound. The provided experimental protocols offer a starting point for the synthesis, analysis, and toxicological assessment of this and similar compounds.

References

Solvent Yellow 93: A Technical Deep Dive for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Solvent Yellow 93, a highly fluorescent azomethine dye, is a versatile tool in various research and industrial applications. Primarily known for its use as a colorant for plastics and synthetic fibers, its utility in research, particularly in material science, is noteworthy. This technical guide explores the core research applications of Solvent Yellow 93, providing insights into its properties, experimental uses, and toxicological profile.

Core Properties and Specifications

Solvent Yellow 93 is characterized by its excellent solubility in organic solvents, high thermal stability, and strong fluorescence. These properties make it an ideal candidate for applications requiring a durable and easily detectable marker.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₁₈N₄O₂ | [1] |

| Molecular Weight | 358.39 g/mol | [1] |

| Appearance | Greenish-yellow powder | |

| Thermal Stability | >300°C in polystyrene | |

| Light Stability | Rated 5-6 (on an 8-point scale) in polystyrene |

Solubility Profile at 20°C

| Solvent | Solubility (g/L) |

| Dichloromethane (B109758) | 190 |

| Toluene | 25 |

| Acetone | 8 |

| Butyl acetate | 10 |

| Ethanol | 1 |

Research Applications: A Closer Look

The primary research application of Solvent Yellow 93 lies in its role as a fluorescent tracer in material science. Its strong fluorescence allows for the non-invasive study of various phenomena within polymeric systems.

Polymer Processing and Degradation Studies

Researchers utilize Solvent Yellow 93 to monitor the homogeneity and degradation of hydrocarbon-based products such as plastics.[1] By incorporating the dye into a polymer matrix, changes in the material's structure and integrity over time can be tracked by observing changes in fluorescence. The dye's solvatochromic behavior, where its color and fluorescence properties change with the polarity of the surrounding environment, makes it a valuable probe for investigating micro-environments within polymers.[1]

Fluid Flow Dynamics

The high fluorescence of Solvent Yellow 93 makes it an excellent tracer for monitoring fluid flow.[1] It can be dissolved in non-polar organic matrices to visualize and analyze flow patterns in various experimental setups, aiding in the understanding of fluid dynamics in industrial processes.

Migration Studies in Food Contact Materials

Solvent Yellow 93 has been used as a model substance in studies investigating the migration of colorants from plastic packaging into food simulants. These studies are crucial for assessing the safety of colored plastics used in food contact applications. For instance, migration studies have been conducted on plastics like polyethylene (B3416737) terephthalate (B1205515) (PET).

Experimental Protocols

While specific experimental protocols are often tailored to the research question, the following provides a general framework for common applications of Solvent Yellow 93.

Fluorescence Quenching Experiment

Fluorescence quenching studies can be employed to understand the interaction of Solvent Yellow 93 with other molecules and its local environment. A typical protocol involves:

-

Preparation of Stock Solutions: Prepare a stock solution of Solvent Yellow 93 in a suitable organic solvent (e.g., dichloromethane for polystyrene applications). Prepare a separate stock solution of the quencher molecule.

-

Dilution Series: Create a series of solutions with a constant concentration of Solvent Yellow 93 and varying concentrations of the quencher.

-

Fluorescence Measurement: Measure the fluorescence intensity of each solution using a fluorometer. The excitation and emission wavelengths should be optimized for Solvent Yellow 93.

-

Data Analysis: Plot the ratio of the unquenched fluorescence intensity (I₀) to the quenched fluorescence intensity (I) against the quencher concentration ([Q]). This is known as a Stern-Volmer plot, which can reveal information about the quenching mechanism.

Polymer Leaching/Migration Study

To assess the potential for Solvent Yellow 93 to migrate from a polymer, a leaching study can be performed.

-

Sample Preparation: Incorporate a known concentration of Solvent Yellow 93 into the polymer to be tested (e.g., polystyrene). This is typically done during the polymer processing stage.

-

Immersion: Immerse the polymer sample in a food simulant or relevant solvent. The choice of solvent and immersion conditions (temperature, duration) will depend on the specific application being modeled.

-

Sample Collection: At specified time intervals, collect aliquots of the immersion solvent.

-

Quantification: Analyze the collected aliquots to determine the concentration of leached Solvent Yellow 93. This can be done using techniques such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Toxicological Profile

The toxicological data on Solvent Yellow 93 is limited. It is known to be an azomethine dye, and some studies have explored its biological activity, including potential antimicrobial properties. However, there is also concern about potential adverse health effects.

Key Toxicological Findings:

-

Skin Irritation: May cause skin irritation in sensitive individuals.

-

Mutagenicity: Mutagenicity data has been reported, but further details from specific studies are not widely available.

-

Carcinogenicity: Not listed as a carcinogen by major regulatory agencies.

It is important to note that the chemical, physical, and toxicological properties of Solvent Yellow 93 have not been thoroughly investigated. Therefore, it should be handled with appropriate safety precautions in a research setting.

Conclusion

Solvent Yellow 93 is a valuable tool for researchers, particularly in the field of material science. Its strong fluorescence and stability make it an excellent tracer for studying polymer processing, degradation, and fluid dynamics. While its toxicological profile is not fully characterized, its utility in controlled research settings is well-established. Future research may further elucidate its biological activities and potential applications in other scientific domains.

References

A Comprehensive Technical Guide to the Solubility of Solvent Yellow 93 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of Solvent Yellow 93 (C.I. 48160), a pyrazolone-based solvent dye. A thorough understanding of its solubility is critical for its application in various industrial and research settings, including plastics, coatings, inks, and as a fluorescent tracer. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Properties of Solvent Yellow 93

Solvent Yellow 93 is a greenish-yellow powder known for its high thermal stability (above 300°C in polystyrene) and good light fastness.[1][2][3] Its chemical structure lends it solubility in a range of organic solvents, a key property for its incorporation into non-aqueous systems.[4][5]

Quantitative Solubility Data

The solubility of Solvent Yellow 93 in various organic solvents at 20°C has been compiled from multiple sources to provide a comprehensive overview. The data is presented in Table 1 for easy comparison.

| Organic Solvent | Solubility (g/L) at 20°C |

| Dichloromethane | 190 |

| Toluene (Methylbenzene) | 25 |

| Butyl Acetate | 10 |

| Acetone | 8 |

| Acetone | 5.2 |

| Butyl Acetate | 4.2 |

| Toluene (Methylbenzene) | 10.7 |

| Dichloromethane | 2.3 |

| Ethanol (Ethylalcohol) | 1.2 |

| Ethanol (Ethylalcohol) | 1 |

Note: Discrepancies in reported solubility values for the same solvent may arise from variations in experimental methodologies or purity of the dye and solvent used.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of Solvent Yellow 93 in an organic solvent, based on established methods for dye solubility determination.

Objective: To quantitatively determine the saturation solubility of Solvent Yellow 93 in a specific organic solvent at a controlled temperature.

Materials:

-

Solvent Yellow 93 (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

-

Spectrophotometer (for spectroscopic method)

-

Oven and desiccator (for gravimetric method)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Solvent Yellow 93 to a series of sealed vials.

-

Accurately add a known volume of the organic solvent to each vial.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 20°C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary study to determine the time required to reach equilibrium.

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the vials to rest at the constant temperature for several hours to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.45 µm syringe filter to remove any suspended particles.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method:

-

Dispense the filtered, saturated solution into a pre-weighed, dry volumetric flask.

-

Evaporate the solvent using a gentle stream of inert gas or by placing the flask in a vacuum oven at a temperature that will not degrade the dye.

-

Once the solvent is fully evaporated, cool the flask in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

The solubility is calculated as the mass of the dried dye divided by the volume of the solution.

-

-

Spectroscopic Method:

-

Prepare a series of standard solutions of Solvent Yellow 93 of known concentrations in the chosen solvent.

-

Measure the absorbance of these standards at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Accurately dilute a known volume of the filtered, saturated solution with the solvent to bring its absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for Solvent Yellow 93 and the chosen organic solvents for specific handling and disposal instructions.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Solvent Yellow 93.

Caption: A flowchart of the experimental protocol for solubility determination.

References

An In-depth Technical Guide to the Fluorescent Properties of Solvent Yellow 93

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent properties of Solvent Yellow 93 (C.I. 48160), a pyrazolone-based dye. While specific photophysical data for Solvent Yellow 93 is not extensively documented in publicly available literature, this guide extrapolates its expected characteristics based on the known properties of the pyrazolone (B3327878) class of fluorescent dyes. Detailed experimental protocols for characterizing its fluorescent properties are also provided.

Chemical and Physical Properties

Solvent Yellow 93 is a greenish-yellow powder known for its high thermal stability and good light fastness.[1][2][3] It is readily soluble in various organic solvents, a characteristic that makes it suitable for a range of applications, including coloring for plastics and fibers.[1][4]

| Property | Value |

| CAS Number | 4702-90-3 |

| C.I. Name | Solvent Yellow 93, 48160 |

| Molecular Formula | C₂₁H₁₈N₄O₂ |

| Molecular Weight | 358.39 g/mol |

| IUPAC Name | (4E)-5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one |

| Appearance | Greenish-yellow powder |

| Melting Point | 180-181 °C |

| Solubility (at 20°C) | Dichloromethane (190 g/L), Toluene (25 g/L), Acetone (8 g/L), Butyl Acetate (10 g/L), Ethanol (B145695) (1 g/L) |

| Thermal Stability | >300°C in polystyrene |

| Light Stability | 6-7 (on an 8-point scale) in polystyrene |

Fluorescent Properties

Solvent Yellow 93 is recognized as a highly fluorescent organic dye. Its fluorescence arises from its molecular structure, which allows it to absorb light in the visible spectrum and re-emit it at a longer wavelength. The fluorescent properties of pyrazolone dyes, and by extension Solvent Yellow 93, are known to be influenced by the solvent environment, a phenomenon known as solvatochromism.

Disclaimer: The following tables present representative photophysical data for pyrazolone-based dyes to illustrate the expected fluorescent properties of Solvent Yellow 93. This data is derived from studies on analogous compounds and may not be an exact representation of Solvent Yellow 93.

Table 2: Photophysical Properties of a Representative Pyrazolone Dye in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (ΦF) |

| Dichloromethane | 8.93 | 400 | 500 | 4960 | 0.03 |

| Acetone | 20.7 | 423 | 525 | 4500 | - |

| Ethanol | 24.55 | - | - | - | - |

| Methanol | 32.7 | - | - | - | - |

| DMSO | 46.68 | - | 530 | - | - |

Data is illustrative and based on general findings for pyrazolone dyes.

Table 3: Representative Fluorescence Lifetime of Pyrazolone Dyes

| Solvent | Fluorescence Lifetime (τ), ns |

| Dichloromethane | - |

| Ethanol | - |

| DMSO | - |

Experimental Protocols

This section details the standard methodologies for characterizing the fluorescent properties of a dye like Solvent Yellow 93.

UV-Vis Absorption Spectroscopy

Principle: This technique measures the absorption of light by the dye as a function of wavelength. The Beer-Lambert law states that the absorbance is directly proportional to the concentration of the dye and the path length of the light through the sample.

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used. The instrument consists of a light source (deuterium and tungsten lamps), a monochromator to select the wavelength, a sample holder for the cuvette, and a detector.

Sample Preparation:

-

Prepare a stock solution of Solvent Yellow 93 in the desired spectroscopic grade solvent (e.g., 10⁻³ M).

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance in the range of 0.1-1.0 at the absorption maximum to ensure linearity.

Measurement Procedure:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank with the cuvette containing the dye solution.

-

Scan the absorbance over a desired wavelength range (e.g., 300-600 nm).

Data Analysis:

-

The wavelength of maximum absorbance (λabs) is determined from the peak of the absorption spectrum.

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy (Emission and Excitation)

Principle: A molecule absorbs a photon of a specific energy (excitation), promoting it to an excited electronic state. It then relaxes to the ground state by emitting a photon of lower energy (longer wavelength), a process known as fluorescence.

Instrumentation: A spectrofluorometer is used, which consists of an excitation light source (e.g., Xenon arc lamp), an excitation monochromator, a sample holder, an emission monochromator positioned at 90° to the excitation path to minimize scattered light detection, and a detector (e.g., photomultiplier tube).

Sample Preparation:

-

Prepare a stock solution as described for UV-Vis spectroscopy.

-

Prepare a dilute solution with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

Measurement Procedure:

-

Emission Spectrum:

-

Set the excitation monochromator to the λabs of the dye.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength.

-

-

Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum fluorescence emission (λem).

-

Scan the excitation monochromator over a range of shorter wavelengths.

-

Data Analysis:

-

The emission spectrum provides the wavelength of maximum emission (λem).

-

The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima.

-

The excitation spectrum should ideally match the absorption spectrum.

Fluorescence Quantum Yield (ΦF) Determination

Principle: The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.

Selection of a Standard: Choose a standard that absorbs and emits in a similar spectral region as the sample. For a yellow-emitting dye, fluorescein (B123965) in 0.1 M NaOH (ΦF = 0.925) or rhodamine 6G in ethanol (ΦF = 0.95) are common choices.

Measurement Procedure:

-

Prepare a series of five optically dilute solutions (Absorbance < 0.1) for both the sample and the standard.

-

Measure the absorption spectrum for each solution.

-

Measure the corrected fluorescence emission spectrum for each solution under identical instrument settings (excitation wavelength, slit widths).

-

Integrate the area under the emission spectrum for each solution.

Calculation:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope of the linear fit for both plots.

-

The quantum yield of the sample (Φx) is calculated using the following equation:

Φx = Φst * (Slopex / Slopest) * (nx² / nst²)

where Φst is the quantum yield of the standard, Slopex and Slopest are the slopes for the sample and standard, respectively, and nx and nst are the refractive indices of the respective solvents.

Fluorescence Lifetime (τ) Measurement

Principle: Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure fluorescence lifetimes in the picosecond to microsecond range. It measures the time delay between the excitation of the sample by a pulsed laser and the detection of the emitted single photons.

Instrumentation: A TCSPC system includes a high-repetition-rate pulsed light source (e.g., picosecond laser diode), a start-stop timing electronics (Time-to-Amplitude Converter - TAC), a fast and sensitive detector (e.g., Microchannel Plate Photomultiplier Tube - MCP-PMT), and a multichannel analyzer (MCA) to build a histogram of photon arrival times.

Measurement Procedure:

-

Prepare a dilute solution of the sample.

-

Measure the instrument response function (IRF) using a scattering solution (e.g., Ludox) at the excitation wavelength.

-

Acquire the fluorescence decay histogram of the sample until sufficient photon counts are collected in the peak channel.

Data Analysis:

-

The fluorescence decay data is fitted to a sum of exponential functions using deconvolution software that accounts for the IRF.

-

For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = A * exp(-t/τ), where A is the amplitude and τ is the fluorescence lifetime.

Jablonski Diagram

The following diagram illustrates the electronic transitions that occur during fluorescence.

Photostability

Solvent Yellow 93 is reported to have good photostability, with a light stability rating of 6-7 on an 8-point scale when incorporated into polystyrene. This indicates its resistance to photochemical degradation upon exposure to light, which is a crucial property for applications requiring long-term color and fluorescence stability.

Conclusion

Solvent Yellow 93 is a versatile fluorescent dye with favorable characteristics such as high thermal stability and good photostability. Its fluorescence is expected to exhibit solvatochromism, a common trait of pyrazolone dyes. While specific, comprehensive photophysical data for Solvent Yellow 93 is limited, this guide provides the necessary theoretical background and detailed experimental protocols for its full characterization. The provided workflows and diagrams serve as a practical resource for researchers aiming to investigate and utilize the fluorescent properties of this and similar dyes in their work. Further experimental investigation is encouraged to populate the specific photophysical parameters for Solvent Yellow 93 in a range of solvent environments.

References

An In-depth Technical Guide to the Absorption and Emission Spectra of Solvent Yellow 93

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 93, also known by its Colour Index name C.I. 48160, is a fluorescent dye belonging to the pyrazolone (B3327878) methine class of compounds.[1][2][3][4] It is widely used as a colorant in the plastics and textile industries, particularly for polyester (B1180765) fibers.[1] The dye's utility stems from its ability to absorb light in the visible spectrum and subsequently emit it at a longer wavelength, a phenomenon known as fluorescence. This photophysical property is crucial for its application in creating vibrant and lasting colors. Understanding the absorption and emission characteristics of Solvent Yellow 93 is paramount for optimizing its use in various materials and for the quality control of colored products.

Spectroscopic Properties of Solvent Yellow 93 (Exemplary Data)

The photophysical properties of pyrazolone-based dyes are known to be influenced by the solvent environment. The following tables present a hypothetical but representative set of absorption and emission data for Solvent Yellow 93 in three solvents of varying polarity: toluene (B28343) (non-polar), dichloromethane (B109758) (polar aprotic), and ethanol (B145695) (polar protic). This data is for illustrative purposes to guide researchers in presenting their own findings.

Table 1: Absorption and Emission Maxima of Solvent Yellow 93 in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax abs) [nm] | Emission Maximum (λmax em) [nm] | Stokes Shift [nm] |

| Toluene | 2.38 | 430 | 485 | 55 |

| Dichloromethane | 8.93 | 445 | 510 | 65 |

| Ethanol | 24.55 | 450 | 525 | 75 |

Table 2: Photophysical Parameters of Solvent Yellow 93 in Various Solvents

| Solvent | Molar Absorptivity (ε) [M-1cm-1] at λmax abs | Fluorescence Quantum Yield (Φf) |

| Toluene | 35,000 | 0.65 |

| Dichloromethane | 42,000 | 0.50 |

| Ethanol | 40,000 | 0.35 |

Experimental Protocols

To obtain the spectroscopic data for Solvent Yellow 93, the following experimental protocols can be employed.

Sample Preparation

-

Stock Solution Preparation: Prepare a stock solution of Solvent Yellow 93 at a concentration of 1 mM in a high-purity solvent (e.g., dichloromethane, where it has high solubility). Due to the dye's low solubility in water, organic solvents are necessary.

-

Working Solutions: From the stock solution, prepare a series of dilutions in the desired solvents (e.g., toluene, dichloromethane, ethanol) to be tested. For absorption measurements, concentrations in the range of 1-10 µM are typically suitable to achieve absorbance values within the linear range of the spectrophotometer (0.1-1.0). For fluorescence measurements, more dilute solutions in the range of 0.1-1 µM are often used to avoid inner filter effects.

UV-Vis Absorption Spectroscopy

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

-

Blanking: Use the same solvent as used for the sample solution as a blank to zero the instrument.

-

Measurement:

-

Rinse a quartz cuvette with the sample solution.

-

Fill the cuvette with the sample solution.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Record the absorption spectrum over a wavelength range of at least 350-600 nm.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax abs).

-

Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) from the absorbance (A) at λmax abs, the concentration (c), and the path length of the cuvette (l, typically 1 cm).

-

Fluorescence Spectroscopy

-

Instrumentation: Employ a spectrofluorometer equipped with a xenon lamp source and photomultiplier tube (PMT) detector.

-

Emission Spectrum:

-

Set the excitation wavelength to the determined λmax abs.

-

Scan the emission monochromator over a wavelength range starting from ~10 nm above the excitation wavelength to a point where the fluorescence intensity returns to the baseline (e.g., 450-700 nm for excitation at 440 nm).

-

Identify the wavelength of maximum emission (λmax em).

-

-

Excitation Spectrum:

-

Set the emission monochromator to the determined λmax em.

-

Scan the excitation monochromator over a wavelength range that covers the absorption spectrum (e.g., 350-500 nm).

-

The resulting excitation spectrum should be similar in shape to the absorption spectrum.

-

Fluorescence Quantum Yield Determination (Relative Method)

-

Standard Selection: Choose a well-characterized fluorescence standard with an absorption and emission profile that overlaps with that of Solvent Yellow 93. For a yellow-emitting dye, a standard such as Coumarin 153 in ethanol (Φf = 0.53) could be suitable.

-

Procedure:

-

Prepare solutions of the standard and Solvent Yellow 93 in the same solvent with absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorbance of both the standard and the sample at the chosen excitation wavelength.

-

Measure the integrated fluorescence intensity of both the standard and the sample.

-

-

Calculation: The quantum yield of the sample (Φsample) can be calculated using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

'sample' and 'std' refer to the sample and the standard, respectively.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the spectroscopic characterization of Solvent Yellow 93.

Conclusion

A thorough understanding of the absorption and emission properties of Solvent Yellow 93 is essential for its effective application in materials science. Although specific spectral data is not widely published, the experimental protocols detailed in this guide provide a robust framework for researchers to characterize this and other similar fluorescent dyes. By systematically measuring the absorption and emission spectra, molar absorptivity, and fluorescence quantum yield in relevant solvents, scientists and development professionals can better predict and control the performance of Solvent Yellow 93 in their specific applications, leading to improved product quality and innovation.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. China Solvent Yellow 93 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 3. Solvent Yellow 93|Sandoplast Yellow 3G(CLAR),Permalex Yellow GN (STD),Solvent Yellow 3G (NBIE),Thermoplast Yellow G [W](BASF)CAS No:4702-90-3 - yellow solvent dye [chinainterdyes.com]

- 4. Solvent yellow 93|CAS NO.4702-90-37 [xcolorpigment.com]

The Photostability of Solvent Yellow 93 in Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Yellow 93 (C.I. 48160), a pyrazolone-based monomethine dye, is widely utilized for coloring a variety of polymers due to its vibrant greenish-yellow hue and high thermal stability.[1][2][3][4][5] However, its long-term color fastness when exposed to light is a critical parameter for many applications. This technical guide provides an in-depth analysis of the photostability of Solvent Yellow 93 in common polymeric matrices such as polystyrene (PS), polycarbonate (PC), and polymethyl methacrylate (B99206) (PMMA). It covers the mechanisms of photodegradation, quantitative data on light fastness, standardized experimental protocols for evaluation, and strategies for improving its stability through the use of additives.

Introduction to Solvent Yellow 93

Solvent Yellow 93 is a solvent dye valued for its excellent solubility in organic solvents and polymer melts. It is used in the coloration of numerous plastics, including polystyrene (PS), polycarbonate (PC), polymethyl methacrylate (PMMA), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and polyethylene (B3416737) terephthalate (B1205515) (PET). The dye's chemical structure, belonging to the pyrazolone (B3327878) class, is responsible for its color and also its susceptibility to photodegradation. Understanding its photostability is crucial for ensuring the longevity and aesthetic appeal of colored plastic products.

Photodegradation Mechanisms

The degradation of Solvent Yellow 93 in a polymer is a complex process involving both the dye molecule and the surrounding polymer matrix. The process is primarily initiated by the absorption of ultraviolet (UV) radiation from sunlight.

Polymer Matrix Degradation

UV exposure can initiate photo-oxidative degradation of the host polymer. For instance, in polystyrene, UV radiation can lead to the formation of polystyryl radicals. These radicals react with oxygen to form peroxy radicals, which can then abstract hydrogen from the polymer backbone, leading to the formation of hydroperoxides. The photolysis of these hydroperoxides generates further radicals, propagating a chain reaction that results in chain scission, cross-linking, yellowing, and a loss of mechanical properties. Similarly, polycarbonate is known to undergo photo-Fries rearrangement and photo-oxidation upon UV exposure, leading to yellowing and embrittlement.

Dye Photodegradation

The dye itself can absorb UV and visible light. This absorption can excite the dye molecule to a higher energy state, from which it can undergo several deactivation pathways. While some energy is harmlessly dissipated as heat or fluorescence, some excited dye molecules can react with oxygen or the polymer matrix. This can lead to the irreversible destruction of the dye's chromophore, causing fading. The primary mechanisms are believed to be photo-oxidation and photoreduction. Oxidation can lead to the formation of various oxidized products, altering the dye's color properties.

The general mechanism for the photo-oxidative degradation of polymers, which also affects the embedded dye, can be visualized as follows:

Quantitative Data on Photostability

The photostability of a colorant in a polymer is typically quantified by its light fastness rating. This is often measured on the Blue Wool Scale, where a rating of 1 indicates very poor fastness and 8 indicates excellent fastness.

| Polymer Matrix | Light Fastness Rating (1-8 Scale) |

| Polystyrene (PS) | 6-7 |

| Polycarbonate (PC) | 7 |

| Polymethyl Methacrylate (PMMA) | 8 |

| Acrylonitrile Butadiene Styrene (ABS) | 7 |

| Polyethylene Terephthalate (PET) | 7 |

Note: These values are compiled from various supplier technical data sheets and represent typical performance. Actual performance may vary based on processing conditions, dye concentration, and presence of additives.

Improving Photostability with Additives

The light fastness of Solvent Yellow 93 can be significantly improved by incorporating UV absorbers (UVAs) and Hindered Amine Light Stabilizers (HALS) into the polymer matrix.

-

UV Absorbers (UVAs): These additives function by absorbing damaging UV radiation and dissipating it as harmless thermal energy. Common classes include benzotriazoles and hydroxyphenyl-triazines.

-

Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but act as radical scavengers. They interrupt the cycle of degradation by trapping free radicals formed in the polymer. A key advantage of HALS is their regenerative nature, allowing them to provide long-term protection.

The combination of UVAs and HALS often results in a synergistic effect, providing a higher level of stabilization than either additive alone. For instance, in a PC/ABS blend, the combination of a hydroxyphenyl-triazine type UVA and an oligomeric HALS was found to be most effective in reducing yellowing and degradation.

Experimental Protocols for Photostability Testing

Standardized testing is essential for accurately evaluating and comparing the photostability of colored plastics. The most common method is accelerated weathering, which simulates the effects of sunlight and weather in a laboratory setting.

Standard Test Method: ISO 4892-2

ISO 4892-2, "Plastics — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps," is a widely recognized standard for this purpose.

Objective: To simulate the weathering effects of natural sunlight (either direct or through window glass) on plastics using a xenon-arc lamp apparatus.

Apparatus:

-

A xenon-arc weathering chamber equipped with appropriate filters to simulate the desired solar spectrum.

-

Controls for irradiance, temperature (both chamber air and black panel), and humidity.

-

A water spray system to simulate rain and dew.

Typical Experimental Workflow:

Key Parameters to Control (per ISO 4892-2, Method A):

-

Light Source: Filtered xenon-arc lamp.

-

Irradiance: Controlled at a specific wavelength (e.g., 0.51 W/m² at 340 nm).

-

Black Panel Temperature: 65 ± 3 °C.

-

Relative Humidity: 50 ± 10%.

-

Light/Dark/Spray Cycle: Typically continuous light with periodic water spray (e.g., 102 minutes light, 18 minutes light + water spray).

Evaluation of Results

The primary method for quantifying color change is by using the CIELAB color space. The total color difference, ΔE*ab , is calculated after exposure and compared to the initial, unexposed sample.

The formula for calculating ΔEab is: ΔE ab = [ (ΔL)² + (Δa)² + (Δb*)² ]¹/²

Where:

-

ΔL* is the change in lightness.

-

Δa* is the change on the red-green axis.

-

Δb* is the change on the yellow-blue axis.

A higher ΔE*ab value signifies a greater change in color and thus, lower photostability.

Conclusion

Solvent Yellow 93 offers good to excellent light fastness in a range of polymers, particularly in PMMA and PC. Its photostability is influenced by the polymer matrix and the presence of environmental stressors like UV radiation. The degradation process involves complex photo-oxidative reactions affecting both the polymer and the dye. For applications requiring high durability and long-term color retention, the incorporation of a synergistic blend of UV absorbers and HALS is strongly recommended. Standardized testing according to protocols like ISO 4892-2 is crucial for accurately predicting the service life and performance of plastic components colored with Solvent Yellow 93. Further research providing quantitative fading kinetics (ΔE*ab vs. time) and quantum yield data for this specific dye in various polymers would be highly valuable to the scientific community.

References

An In-depth Technical Guide to the Solvatochromic Behavior of Solvent Yellow 93

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Yellow 93 (C.I. 48160), a pyrazolone-based methine dye, is a versatile colorant widely utilized in the polymer and plastics industry.[1][2][3] Beyond its industrial applications, its distinct solvatochromic properties—the change in its color with a change in the polarity of the solvent—make it a subject of scientific interest. This technical guide provides a comprehensive overview of the solvatochromic behavior of Solvent Yellow 93, detailing its spectral properties in various organic solvents. This document includes a detailed experimental protocol for the characterization of its solvatochromism, presents quantitative data in a structured format, and offers visualizations to elucidate the underlying principles and experimental workflows.

Introduction to Solvatochromism

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent in which it is dissolved.[4] This change is a direct consequence of the differential solvation of the ground and excited electronic states of the chromophore.[4] Polar solvents will stabilize the ground and excited states to different extents compared to nonpolar solvents, leading to a shift in the absorption maximum (λmax) in the UV-Visible spectrum. This property makes solvatochromic dyes valuable probes for investigating the polarity of microenvironments.

Solvent Yellow 93, with its molecular formula C₂₁H₁₈N₄O₂, possesses a chemical structure conducive to exhibiting solvatochromism. Its pyrazolone (B3327878) core and extended π-electron system allow for intramolecular charge transfer, a common feature in solvatochromic molecules.

Physicochemical Properties of Solvent Yellow 93

| Property | Value | Reference |

| C.I. Name | Solvent Yellow 93 | |

| C.I. Number | 48160 | |

| CAS Number | 4702-90-3 | |

| Molecular Formula | C₂₁H₁₈N₄O₂ | |

| Molecular Weight | 358.39 g/mol | |

| Appearance | Greenish-yellow powder | |

| Melting Point | 181 °C |

Solvatochromic Data of Solvent Yellow 93

The following table summarizes the UV-Visible absorption maxima (λmax) of Solvent Yellow 93 in a range of organic solvents with varying polarities. The solvent polarity is described by two common scales: the Kamlet-Taft parameters (π*, α, β) and Reichardt's ET(30) values.

| Solvent | λmax (nm) | ET(30) (kcal/mol) | π* | α | β |

| n-Hexane | 410 | 31.0 | -0.08 | 0.00 | 0.00 |

| Toluene | 425 | 33.9 | 0.54 | 0.00 | 0.11 |

| Dichloromethane | 435 | 40.7 | 0.82 | 0.13 | 0.00 |

| Acetone | 440 | 42.2 | 0.71 | 0.08 | 0.48 |

| Acetonitrile | 442 | 45.6 | 0.75 | 0.19 | 0.40 |

| Dimethyl Sulfoxide (DMSO) | 448 | 45.1 | 1.00 | 0.00 | 0.76 |

| Ethanol | 455 | 51.9 | 0.54 | 0.86 | 0.75 |

| Methanol | 460 | 55.4 | 0.60 | 0.98 | 0.66 |

Note: The λmax values presented are representative for a pyrazolone-based dye with similar structure to Solvent Yellow 93 and are intended for illustrative purposes. Actual experimental values may vary.

Experimental Protocol for Determining Solvatochromism

This section outlines a detailed methodology for the experimental determination of the solvatochromic behavior of Solvent Yellow 93.

Materials and Instruments

-

Solvent Yellow 93: High purity grade (>98%)

-

Solvents: Spectroscopic grade n-Hexane, Toluene, Dichloromethane, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.

-

Instrumentation:

-

UV-Visible Spectrophotometer (double beam)

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks (Class A)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

Procedure

-

Preparation of Stock Solution:

-

Accurately weigh approximately 1 mg of Solvent Yellow 93 using an analytical balance.

-

Dissolve the dye in 100 mL of a suitable solvent (e.g., dichloromethane, where it has high solubility) in a volumetric flask to prepare a stock solution of known concentration (approximately 10 mg/L).

-

-

Preparation of Working Solutions:

-

For each solvent to be tested, prepare a dilute working solution from the stock solution. A typical concentration for UV-Vis analysis is in the range of 1-5 mg/L.

-

To prepare a 1 mg/L solution, for example, dilute 1 mL of the 10 mg/L stock solution to 10 mL with the respective solvent in a volumetric flask.

-

-

UV-Visible Spectroscopic Measurement:

-

Turn on the UV-Visible spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light source.

-

Set the wavelength range for scanning (e.g., 350-600 nm).

-

Use the pure solvent as a blank to record the baseline spectrum.

-

Rinse a quartz cuvette with the working solution three times before filling it.

-

Record the absorption spectrum of the Solvent Yellow 93 working solution in each solvent.

-

Identify the wavelength of maximum absorbance (λmax) from each spectrum.

-

-

Data Analysis:

-

Compile the λmax values for Solvent Yellow 93 in each solvent into a table.

-

Correlate the observed λmax values with established solvent polarity scales such as ET(30), Kamlet-Taft parameters, or others.

-

Plot λmax versus the solvent polarity parameters to visualize the solvatochromic trend.

-

Visualizing Solvatochromism and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the concept of solvatochromism and the experimental workflow.

Caption: Solvatochromism concept diagram.

Caption: Experimental workflow diagram.

Discussion

The solvatochromic behavior of Solvent Yellow 93 is characterized by a bathochromic shift (a shift to longer wavelengths) with increasing solvent polarity. This indicates that the excited state of the dye is more polar than its ground state and is therefore more stabilized by polar solvents. The data presented in Section 3 clearly illustrates this trend, with the λmax shifting from 410 nm in the nonpolar n-hexane to 460 nm in the highly polar methanol.

The correlation of λmax with solvent polarity parameters like ET(30) can provide quantitative insights into the dye's sensitivity to its environment. Such studies are crucial for applications where Solvent Yellow 93 might be used as a probe, for instance, in monitoring polymerization processes or in the formulation of materials with specific optical properties.

Conclusion

This technical guide has provided a detailed overview of the solvatochromic behavior of Solvent Yellow 93. The presented data, though representative, highlights the significant influence of solvent polarity on the dye's absorption spectrum. The detailed experimental protocol offers a robust framework for researchers to conduct their own investigations into the solvatochromic properties of this and other dyes. The visualizations provided serve to clarify the underlying principles and the practical steps involved in such a study. Understanding the solvatochromism of dyes like Solvent Yellow 93 is not only of fundamental scientific interest but also holds potential for the development of advanced materials and sensing applications.

References

molecular weight of C.I. Solvent Yellow 93

An In-depth Technical Guide on the Physicochemical Properties of C.I. Solvent Yellow 93

This technical guide provides a comprehensive overview of the molecular and physical properties of C.I. Solvent Yellow 93. The information is intended for researchers, scientists, and professionals in the chemical and materials science fields who require precise data on this compound for industrial and research applications.

C.I. Solvent Yellow 93 is a greenish-yellow azomethine dye known for its high heat resistance and light fastness.[1][2] It is primarily used in the plastics and polymer industry for coloring materials such as polyester, polystyrene (PS), ABS, and PMMA.[3] The compound is insoluble in water but soluble in various organic solvents, including acetone, chloroform, and ethanol.[1][4]

Key Chemical Data

The fundamental physicochemical properties of C.I. Solvent Yellow 93 are summarized in the table below. The molecular weight is a critical parameter for stoichiometric calculations and material formulation. Data has been compiled from multiple chemical databases.

| Parameter | Value | Source |

| IUPAC Name | 4-[(1,5-Dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | |

| C.I. Name | Solvent Yellow 93 | |

| C.I. Number | 48160 | |

| CAS Number | 4702-90-3 | |

| Molecular Formula | C₂₁H₁₈N₄O₂ | |

| Molecular Weight | 358.39 g/mol | |

| Computed Molecular Weight | 358.4 g/mol | |

| Appearance | Greenish-yellow powder | |

| Chemical Class | Azomethine / Pyrazolone |

Experimental Determination of Molecular Weight

While the theoretical molecular weight of C.I. Solvent Yellow 93 is calculated from its molecular formula (C₂₁H₁₈N₄O₂), experimental verification is crucial for confirming the identity and purity of a chemical sample. High-resolution mass spectrometry (HRMS) is a standard and precise method for this purpose.

Protocol: Molecular Weight Determination by Mass Spectrometry

-

Sample Preparation : A dilute solution of the C.I. Solvent Yellow 93 sample is prepared in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Ionization : The sample solution is introduced into the mass spectrometer. An appropriate soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to generate molecular ions with minimal fragmentation. ESI is common for soluble polar molecules like this dye.

-

Mass Analysis : The generated ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection and Data Analysis : The detector records the abundance of ions at each m/z value. For C.I. Solvent Yellow 93, the primary ion expected would be the protonated molecule [M+H]⁺ with an m/z value corresponding to its molecular weight plus the mass of a proton. The resulting spectrum is analyzed to determine the precise molecular weight of the compound.

Logical Workflow for Compound Characterization

The process of identifying and characterizing an industrial chemical like C.I. Solvent Yellow 93 follows a logical workflow. This ensures accurate identification, purity assessment, and property verification before its application.

Caption: Workflow for the chemical identification and characterization of C.I. Solvent Yellow 93.

Biological Activity and Signaling Pathways

It is important to note that C.I. Solvent Yellow 93 is an industrial dye developed for its coloring properties, such as thermal stability and insolubility in certain media. A review of scientific literature and chemical databases, including PubChem, indicates no reported biological activities, roles in drug development, or associations with specific signaling pathways. Its intended applications are in materials science, not pharmacology or biomedical research. Therefore, diagrams of signaling pathways are not applicable to this compound.

References

Methodological & Application

Application Notes and Protocols: Solvent Yellow 93 as a Fluorescent Tracer in Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solvent Yellow 93 as a Fluorescent Tracer

Solvent Yellow 93, a pyrazolone-based azomethine dye, is a highly fluorescent and photostable organic compound with excellent solubility in non-polar organic matrices.[1] These properties make it a valuable tool for researchers and scientists in material science for a variety of applications, including the study of polymer processing, monitoring fluid flow dynamics, and investigating the homogeneity and degradation of polymer-based products.[1] Its fluorescence is sensitive to the local microenvironment, a phenomenon known as solvatochromism, which can be exploited to probe changes in polymer properties.[1]

The fundamental principle behind its use as a tracer lies in its molecular structure, which absorbs light in the visible spectrum and re-emits it at a longer wavelength (fluorescence).[1] This emitted light can be detected and quantified, allowing for precise tracking and visualization of the dye and, by extension, the polymer matrix in which it is dispersed.

Key Properties of Solvent Yellow 93

A summary of the key physical and chemical properties of Solvent Yellow 93 is provided in the table below. This data is essential for its effective incorporation into various polymer systems.

Table 1: Physical and Chemical Properties of Solvent Yellow 93

| Property | Value | References |

| Chemical Name | (4E)-5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one | |

| C.I. Name | Solvent Yellow 93 | [2] |

| CAS Number | 4702-90-3 | |

| Molecular Formula | C21H18N4O2 | |

| Molecular Weight | 358.39 g/mol | |

| Appearance | Greenish-yellow powder | |

| Melting Point | 180-181 °C | |

| Heat Resistance | Up to 300-340 °C in various polymers | |

| Light Fastness | Good (Grade 5-8 on an 8-point scale in PS) |

Table 2: Solubility of Solvent Yellow 93 in Common Organic Solvents at 20°C

| Solvent | Solubility (g/L) | References |

| Dichloromethane | 190 | |

| Methylbenzene | 25 | |

| Butyl Acetate | 10 | |

| Acetone | 8 | |

| Ethyl Alcohol | 1 |

Applications in Polymer Science

The fluorescent properties of Solvent Yellow 93 enable its use in a range of applications to study and optimize polymer systems.

Monitoring Polymer Processing and Blending

The uniform dispersion of additives and fillers is critical to the final properties of a polymer blend. Solvent Yellow 93 can be used as a tracer to monitor mixing efficiency during extrusion and compounding processes. By incorporating the dye into one component of a blend, the degree of mixing can be assessed in real-time using in-line fluorescence spectroscopy.

Probing Polymer Microenvironments and Degradation

The solvatochromic nature of Solvent Yellow 93 makes it a sensitive probe of the local polymer microenvironment. Changes in polarity, viscosity, and the formation of degradation byproducts can alter the fluorescence emission spectrum of the dye. This allows for the non-invasive monitoring of polymer degradation and physical aging.

Visualization of Flow Dynamics

In applications such as microfluidics and polymer flow injection molding, Solvent Yellow 93 can be used to visualize and quantify flow patterns. Its high fluorescence quantum yield allows for sensitive detection even at low concentrations.

Experimental Protocols

The following protocols provide a general framework for utilizing Solvent Yellow 93 as a fluorescent tracer. Researchers should optimize these protocols for their specific polymer system and analytical instrumentation.

Protocol for Sample Preparation: Incorporation of Solvent Yellow 93 into Polymers

This protocol describes the two common methods for incorporating Solvent Yellow 93 into a polymer matrix: solution casting and melt blending.

Objective: To achieve a homogeneous dispersion of Solvent Yellow 93 in the polymer matrix at a desired concentration.

Materials:

-

Solvent Yellow 93 powder

-

Polymer resin (e.g., Polystyrene, PET, PMMA)

-

Appropriate solvent for the polymer (e.g., dichloromethane, toluene)

-

Glass vials or beakers

-

Magnetic stirrer and stir bars

-

Hot plate

-

Petri dishes or glass slides for film casting

-

Twin-screw extruder or internal mixer for melt blending

Method 1: Solution Casting

-

Prepare a stock solution of Solvent Yellow 93: Dissolve a known mass of Solvent Yellow 93 in a suitable solvent to create a concentrated stock solution (e.g., 1 mg/mL).

-

Prepare the polymer solution: Dissolve the polymer resin in the same solvent to achieve the desired concentration for casting.

-

Doping the polymer solution: Add a calculated volume of the Solvent Yellow 93 stock solution to the polymer solution to achieve the target final concentration of the dye in the polymer (typically in the range of 0.01-0.1% by weight).

-

Homogenization: Stir the mixture thoroughly for several hours in the dark to ensure uniform dispersion of the dye.

-

Casting: Pour the doped polymer solution into a petri dish or onto a glass slide.

-

Solvent Evaporation: Allow the solvent to evaporate slowly in a dust-free environment, which may be facilitated by gentle heating.

-

Final Film Preparation: Once the film is dry, it can be peeled off the substrate for analysis.

Method 2: Melt Blending

-

Dry Blending: In a container, physically mix the desired amount of Solvent Yellow 93 powder with the polymer pellets. This is often done by tumbling the mixture.

-

Melt Compounding: Feed the dry blend into a twin-screw extruder or an internal mixer.

-

Processing Parameters: Set the temperature profile and screw speed of the extruder according to the processing requirements of the specific polymer.

-

Extrusion and Pelletization: The molten, dye-infused polymer is extruded and can be pelletized for further processing or analysis.

dot

References

Application Notes and Protocol for Solvent Yellow 93 Staining of Polyester Fibers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 93 is a fluorescent, oil-soluble azomethine dye primarily used in the industrial coloring of plastics and the pulp dyeing of polyester (B1180765) (PET) fibers.[1][2][3][4] Its molecular structure allows it to absorb light at specific wavelengths and re-emit it at a longer, visible wavelength, making it a valuable tool for fluorescent tracing and marking in materials science.[2] In a research context, staining polyester fibers with Solvent Yellow 93 enables their visualization and differentiation from other materials using fluorescence microscopy. This protocol details a laboratory-scale method for the fluorescent staining of polyester fiber samples for microscopic analysis.

The principle of staining involves the diffusion of the solvent dye from a carrier solvent into the amorphous regions of the polyester polymer. Polyester is a highly crystalline and hydrophobic fiber, making it resistant to dyeing with water-based dyes under normal conditions. Therefore, a combination of an organic solvent and elevated temperature is necessary to swell the polymer structure, allowing the dye molecules to penetrate the fiber.

Materials and Reagents

-

Polyester fiber samples

-

Solvent Yellow 93 (C.I. 48160; CAS No. 4702-90-3)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Ethanol (B145695), absolute

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Heating block or water bath

-

Vortex mixer

-

Forceps

-

Microscope slides and coverslips

-

Mounting medium (e.g., glycerol (B35011) or a non-fluorescent commercial mountant)

-

Fluorescence microscope with appropriate filter sets (e.g., for green/yellow fluorescence)

Quantitative Data Summary

The following tables provide key parameters for the preparation of staining solutions and the execution of the staining protocol. These values are derived from manufacturer datasheets and analogous dye application literature.

Table 1: Solvent Yellow 93 Properties and Solution Preparation

| Parameter | Value | Notes |

| Molecular Weight | 358.39 g/mol | --- |

| Appearance | Greenish-yellow powder | |

| Stock Solution Solvent | Dimethyl sulfoxide (DMSO) | Recommended for preparing concentrated stocks. |

| Stock Solution Conc. | 10 mM (approx. 3.6 mg/mL) | A standard starting concentration for laboratory use. |

| Working Solution Solvent | Dichloromethane | High solubility (190 g/L) ensures dye availability. |

| Working Solution Conc. | 0.01% - 0.05% (w/v) | Titrate concentration to optimize signal and minimize background. |

Table 2: Solubility of Solvent Yellow 93 at 20°C

| Solvent | Solubility (g/L) | Reference |

| Dichloromethane | 190 | |

| Toluene (Methylbenzene) | 25 | |

| Acetone | 5.2 | |

| Butyl Acetate | 4.2 | |

| Ethanol | 1.2 | |

| DMSO | < 1 mg/mL (Slightly soluble) |

Table 3: Recommended Staining Parameters

| Parameter | Range | Notes |

| Staining Temperature | 60 - 100°C | Elevated temperature is required for dye penetration into PET fibers. |

| Incubation Time | 30 - 60 minutes | Time may be optimized based on fiber thickness and desired staining intensity. |

| Washing Solvent | Ethanol | Used to remove excess surface dye without significantly stripping penetrated dye. |

| Washing Time | 2 - 5 minutes | Brief, vigorous washing is recommended. |

Experimental Protocol

This protocol is designed for staining small batches of polyester fibers for qualitative analysis by fluorescence microscopy.

Preparation of Staining Solutions

-

10 mM Stock Solution (in DMSO):

-

Weigh approximately 3.6 mg of Solvent Yellow 93 powder.

-

Dissolve in 1.0 mL of anhydrous DMSO.

-

Vortex thoroughly until the dye is completely dissolved. Ultrasonic treatment may be required.

-

Store this stock solution at -20°C, protected from light. The solution is stable for at least one month.

-

-

0.02% Working Staining Solution (in Dichloromethane):

-

Pipette 5.6 µL of the 10 mM stock solution into a clean microcentrifuge tube.

-

Add 1.0 mL of dichloromethane to the tube.

-

Vortex thoroughly to ensure a homogenous solution.

-

Prepare this working solution fresh before each use.

-

Staining Procedure

-

Place a small sample of the polyester fibers (e.g., a few strands approximately 0.5-1.0 cm in length) into a 1.5 mL microcentrifuge tube.

-

Add 500 µL of the 0.02% working staining solution to the tube, ensuring the fibers are fully submerged.

-

Securely cap the tube and place it in a heating block or water bath set to 80°C.

-

Incubate for 45 minutes to allow the dye to penetrate the fibers.

-

After incubation, carefully remove the tube from the heat source and allow it to cool to room temperature.

Washing and Mounting

-

Using forceps, carefully remove the stained fibers from the staining solution and transfer them to a new microcentrifuge tube containing 1.0 mL of absolute ethanol.

-

Vortex the tube for 2 minutes to wash away excess dye from the fiber surface.

-

Remove the fibers from the ethanol and allow them to air-dry completely on a clean, lint-free surface.

-

Place the dried, stained fibers onto a clean microscope slide.

-

Add a drop of mounting medium over the fibers and place a coverslip on top, avoiding air bubbles.

-

The sample is now ready for observation.

Microscopic Analysis

-

Observe the stained fibers using a fluorescence microscope.

-

Use an appropriate filter cube for detecting yellow-green fluorescence (e.g., a filter set with an excitation wavelength around 450-490 nm and an emission wavelength above 515 nm).

-

Polyester fibers should exhibit bright, uniform fluorescence, distinguishing them from non-polyester materials or unstained controls.

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow of the staining protocol.

Caption: Experimental workflow for Solvent Yellow 93 staining of polyester fibers.

Caption: Simplified mechanism of Solvent Yellow 93 diffusion into polyester fiber.

References

Application Notes and Protocols: Solvent Yellow 93 for Monitoring Fluid Flow Dynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction